molecular formula C15H21NOS B7506361 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone

2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone

Cat. No. B7506361
M. Wt: 263.4 g/mol
InChI Key: RUHSLDAZPDJZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the development of neurodegenerative diseases and cancer. It may also act as a modulator of certain receptors in the brain and peripheral nervous system, leading to its potential use as an analgesic and anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has various biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and reduce inflammation. It has also been shown to have anti-cancer effects by inhibiting the growth of tumor cells. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone in lab experiments is its potential for use in multiple fields of research. Its diverse range of potential applications makes it a valuable compound for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone. One potential area of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may be studied further as a potential anti-cancer agent. Further research may also be conducted to better understand its mechanism of action and potential use as an analgesic and anti-inflammatory agent. Finally, efforts may be made to improve the solubility of this compound in water, which may expand its potential applications in lab experiments.
In conclusion, 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is a promising compound with a diverse range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various fields of research.

Synthesis Methods

The synthesis of 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone involves the reaction of 2-cyclohexylacetyl chloride with 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product can be purified using column chromatography to obtain a high purity compound.

Scientific Research Applications

2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been studied for its potential applications in various fields. In the field of neuroscience, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been evaluated for its potential as an anti-cancer agent.

properties

IUPAC Name

2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(10-12-4-2-1-3-5-12)16-8-6-14-13(11-16)7-9-18-14/h7,9,12H,1-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSLDAZPDJZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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